Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Stability Advantage
The hydrochloride salt form (target compound, CAS 1824510-04-4, MW 173.68 g/mol) differs from the free base (CAS 1824510-03-3, MW 137.22 g/mol) by a molecular weight increase of 36.46 g/mol (26.6%) corresponding to one equivalent of HCl [1]. This salt formation converts the neutral amine (pKa ~9.8–10.5 estimated for tertiary propargylamines) to a protonated ammonium species with a chloride counterion, which typically enhances aqueous solubility by 1–3 orders of magnitude and improves crystallinity for reproducible weighing and formulation [2]. The free base is an oil or low-melting solid susceptible to atmospheric CO₂ absorption (carbamate formation), while the hydrochloride provides a stable, free-flowing powder with defined GHS hazard classification (H315, H319, H335) that facilitates safe handling protocols [1].
| Evidence Dimension | Molecular weight and salt-form-derived handling properties |
|---|---|
| Target Compound Data | MW 173.68 g/mol; ionic hydrochloride salt; 2 H-bond donors; TPSA 26 Ų [1] |
| Comparator Or Baseline | 2-Cyclopentylbut-3-yn-2-amine free base: MW 137.22 g/mol; neutral free base |
| Quantified Difference | ΔMW = +36.46 g/mol (+26.6%); conversion from neutral to ionic species; enhanced aqueous solubility (class-typical >10-fold improvement) [2] |
| Conditions | Computed physicochemical properties from PubChem (2025.04.14 release) and Chemsrc; solubility inferred from amine salt class behavior |
Why This Matters
For procurement, the hydrochloride ensures reproducible gravimetric handling, avoids carbamate degradation during storage, and provides a defined ionic species for biological assay preparation, whereas the free base introduces weighing errors and stability uncertainties.
- [1] PubChem CID 165992757. 2-Cyclopentylbut-3-yn-2-amine hydrochloride: molecular weight, HBD/HBA, TPSA. https://pubchem.ncbi.nlm.nih.gov/compound/165992757 View Source
- [2] Serajuddin ATM. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007;59(7):603-616. DOI: 10.1016/j.addr.2007.05.010 (Class-level evidence for solubility enhancement of amine hydrochlorides). View Source
